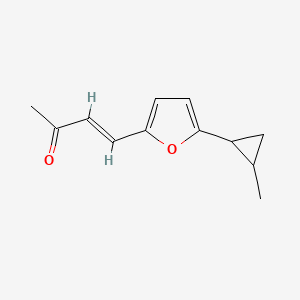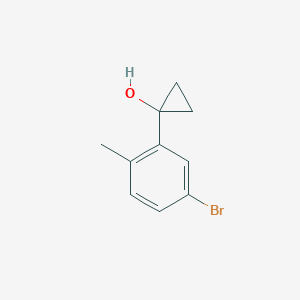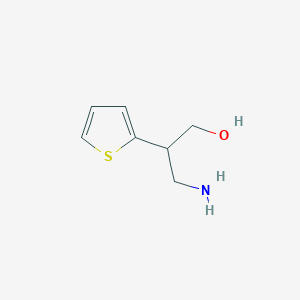
3-Amino-2-(thiophen-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(thiophen-2-yl)propan-1-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(thiophen-2-yl)propan-1-ol can be achieved through various methods. One common approach involves the condensation of thiophene-2-carbaldehyde with nitromethane, followed by reduction and subsequent functional group transformations . Another method includes the reaction of thiophene-2-carboxylic acid with ammonia and formaldehyde under specific conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
3-Amino-2-(thiophen-2-yl)propan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(thiophen-2-yl)propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol: Contains a dimethylamino group instead of an amino group.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Features a methylamino group instead of an amino group.
Uniqueness
3-Amino-2-(thiophen-2-yl)propan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H11NOS |
|---|---|
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
3-amino-2-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,6,9H,4-5,8H2 |
Clave InChI |
SPNFEGYVLXLBMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
![1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride](/img/structure/B15321161.png)
![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
![N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)

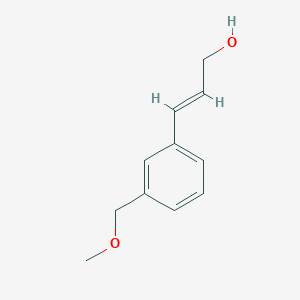
![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)
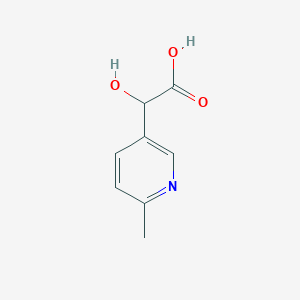
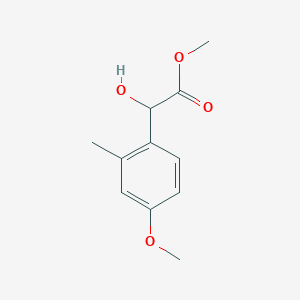
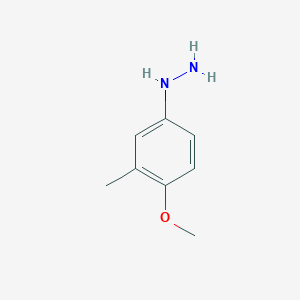
![4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15321243.png)
